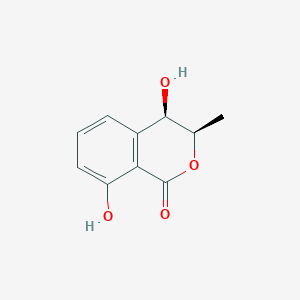

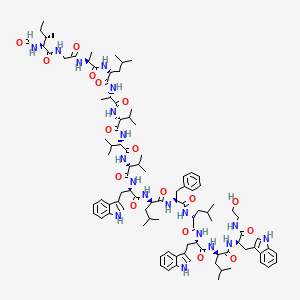

![molecular formula C16H24N4O8 B12781735 (2S)-2-[[(2S)-2-aminohexanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid CAS No. 86632-64-6](/img/structure/B12781735.png)

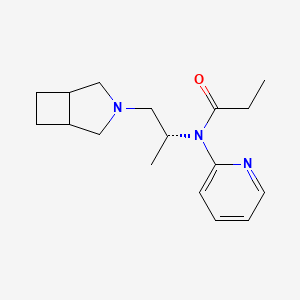

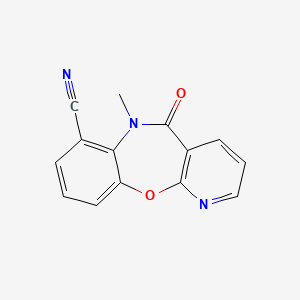

(2S)-2-[[(2S)-2-aminohexanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

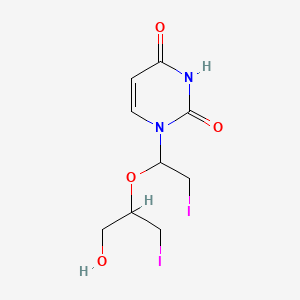

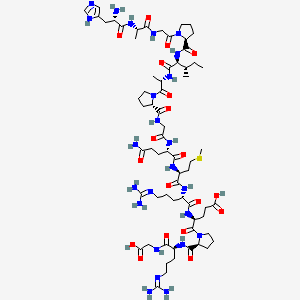

Dipeptidyl Polyoxin L analog is a synthetic compound derived from the naturally occurring polyoxin class of peptidyl nucleoside antibiotics. These compounds are known for their potent antifungal properties, primarily due to their ability to inhibit chitin synthase, an enzyme crucial for fungal cell wall biosynthesis . The analogs of polyoxin, including Dipeptidyl Polyoxin L analog, have been developed to improve the pharmacokinetic properties and enhance the biological activity of the parent compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

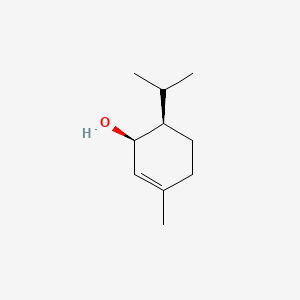

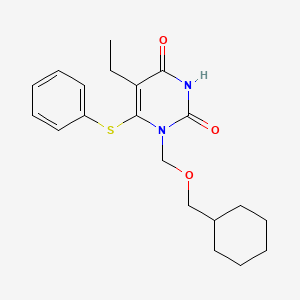

One common approach is the synthesis of carbocyclic polyoxin C analogs, which involves the use of acylnitroso-derived hetero-Diels-Alder cycloadducts . The reaction conditions often include the use of palladium-catalyzed hydrogenation and various peptide coupling techniques .

Industrial Production Methods

Industrial production of Dipeptidyl Polyoxin L analog involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the fermentation of Streptomyces species to produce the initial polyoxin compounds, followed by chemical modifications to obtain the desired analog .

Analyse Chemischer Reaktionen

Types of Reactions

Dipeptidyl Polyoxin L analog undergoes several types of chemical reactions, including:

Oxidation: Introduction of oxygen atoms to the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for hydrogenation, dicyclohexylcarbodiimide (DCC) for peptide coupling, and various oxidizing agents for introducing oxygen atoms .

Major Products Formed

The major products formed from these reactions include various analogs of polyoxin with enhanced antifungal activity and improved pharmacokinetic properties .

Wissenschaftliche Forschungsanwendungen

Dipeptidyl Polyoxin L analog has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying peptidyl nucleoside synthesis and reaction mechanisms.

Biology: Investigated for its role in inhibiting chitin synthase and its potential as an antifungal agent.

Industry: Utilized in the development of agricultural fungicides to protect crops from fungal diseases.

Wirkmechanismus

The mechanism of action of Dipeptidyl Polyoxin L analog involves the inhibition of chitin synthase, an enzyme responsible for the synthesis of chitin in fungal cell walls . By inhibiting this enzyme, the compound disrupts the formation of the fungal cell wall, leading to osmotic sensitivity, abnormal morphology, and growth arrest in fungi . The molecular targets include the active site of chitin synthase, where the compound binds and prevents the enzyme from catalyzing the formation of chitin .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Polyoxin B

- Polyoxin D

- Nikkomycin Z

Comparison

Dipeptidyl Polyoxin L analog is unique in its enhanced pharmacokinetic properties and increased antifungal activity compared to other polyoxin analogs . While polyoxin B and D are also effective chitin synthase inhibitors, Dipeptidyl Polyoxin L analog has been specifically designed to improve cellular uptake and metabolic stability . Nikkomycin Z, another related compound, shares a similar mechanism of action but differs in its chemical structure and spectrum of activity .

Eigenschaften

CAS-Nummer |

86632-64-6 |

|---|---|

Molekularformel |

C16H24N4O8 |

Molekulargewicht |

400.38 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-aminohexanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |

InChI |

InChI=1S/C16H24N4O8/c1-2-3-4-7(17)13(24)19-9(15(25)26)12-10(22)11(23)14(28-12)20-6-5-8(21)18-16(20)27/h5-7,9-12,14,22-23H,2-4,17H2,1H3,(H,19,24)(H,25,26)(H,18,21,27)/t7-,9-,10-,11+,12?,14+/m0/s1 |

InChI-Schlüssel |

MJLANALQVVJGQU-ZYUTXBQYSA-N |

Isomerische SMILES |

CCCC[C@@H](C(=O)N[C@@H](C1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |

Kanonische SMILES |

CCCCC(C(=O)NC(C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.